3H-Pyrazolo[4,3-C]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
271-51-2 |
|---|---|
Molecular Formula |
C6H5N3 |
Molecular Weight |
119.12 g/mol |
IUPAC Name |
3H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C6H5N3/c1-2-7-3-5-4-8-9-6(1)5/h1-3H,4H2 |
InChI Key |
WTRUORRZTNTPSV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CN=C2)N=N1 |
Origin of Product |
United States |
Historical Context and Significance of the Pyrazolopyridine Core in Scientific Inquiry
The broader family of pyrazolopyridines, fused heterocyclic systems containing both pyrazole (B372694) and pyridine (B92270) rings, has a rich history in medicinal chemistry and materials science. The pyrazole ring itself, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has long been recognized as a "privileged scaffold" in drug discovery. nih.govresearchgate.net Its presence in numerous bioactive compounds has cemented its importance in the development of therapeutics. ijsrst.comajrconline.orgignited.in
The fusion of a pyrazole ring with a pyridine ring gives rise to several isomeric pyrazolopyridine cores, each with a unique substitution pattern and electronic distribution. These scaffolds have been investigated for a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor properties. researchgate.netmdpi.com The structural resemblance of some pyrazolopyridines to endogenous purines allows them to interact with a variety of biological targets, such as kinases, making them attractive candidates for drug development. rsc.orgrsc.org
Scope and Relevance of 3h Pyrazolo 4,3 C Pyridine in Academic Chemical Research
Classical and Convergent Synthesis Strategies for the Core Heterocycle
The construction of the pyrazolo[4,3-c]pyridine core can be broadly categorized into two main strategies: forming the pyrazole (B372694) ring onto a pre-existing pyridine (B92270) or annulating a pyridine ring onto a pyrazole precursor. beilstein-journals.org
Cyclization Reactions for Pyrazole Ring Formation
One of the classical approaches involves the annulation of a pyrazole ring onto a suitably substituted pyridine derivative. beilstein-journals.org This strategy often begins with functionalized pyridines that possess reactive groups positioned to facilitate the formation of the five-membered pyrazole ring. For instance, the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines has been achieved through the diazotization of 3-amino-4-halopyridines followed by cyclization. rsc.org
A notable example is the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, which serve as versatile scaffolds for further functionalization. The process starts with the diazotization of a substituted 3-aminopyridine, followed by an intramolecular cyclization to yield the pyrazolo[3,4-c]pyridine core. Subsequent deacetylation provides the final product in excellent yields. rsc.org
| Starting Material | Reagents and Conditions | Product | Overall Yield |
|---|---|---|---|
| 3-Amino-2-chloropyridine derivative | i) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h ii) MeOH, NaOMe, rt, 1 h | 5-Chloro-1H-pyrazolo[3,4-c]pyridine | Excellent |
| 3-Amino-2-bromopyridine derivative | i) NaNO₂, Ac₂O, DCE, rt – 90 °C, 20 h ii) MeOH, NaOMe, rt, 1 h | 5-Bromo-1H-pyrazolo[3,4-c]pyridine | Excellent |
Pyridine Annulation Approaches
Alternatively, the pyridine ring can be constructed onto a pre-existing pyrazole. This approach is widely used and offers a high degree of flexibility in introducing substituents to the final molecule. beilstein-journals.org A common strategy involves the reaction of 5-aminopyrazole derivatives with various 1,3-dielectrophilic synthons.
One such method is the reaction of 5-aminopyrazoles with β-halovinyl/aryl aldehydes. The imine derivatives formed undergo an intramolecular Heck reaction, catalyzed by palladium acetate (B1210297) in the presence of a xantphos (B1684198) ligand, to afford 3H-pyrazolo[3,4-c]isoquinolines in good yields. rsc.org Another approach describes a cascade imination/intramolecular decarboxylative coupling between potassium 2-amino(hetero)benzoates and 2-haloarylaldehydes to synthesize 3H-pyrazolo[3,4-c]isoquinolines. acs.org This reaction is facilitated by a Pd–Cu bimetallic system. acs.org
A straightforward synthesis of pyrazolo[4,3-c]pyridines involves the condensation of a dienamine with various amines containing sulfonamide fragments. This reaction, carried out by refluxing in methanol, yields the target products in good yields of 72–88%. mdpi.com
Modern Synthetic Innovations and Catalytic Approaches
Recent advancements in synthetic organic chemistry have introduced more efficient and versatile methods for constructing the pyrazolopyridine nucleus, including metal-catalyzed cross-coupling reactions, and multicomponent reactions.
Metal-Catalyzed Coupling Reactions in Pyrazolopyridine Synthesis (e.g., Sonogashira-type)
Palladium-catalyzed cross-coupling reactions have become a cornerstone in the synthesis of complex heterocyclic systems. The Sonogashira-type cross-coupling reaction has been effectively employed for the synthesis of pyrazolo[4,3-c]pyridines. beilstein-journals.orgresearchgate.net This method involves the coupling of easily obtainable 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes with various alkynes. The resulting 5-alkynyl-1H-pyrazole-4-carbaldehydes undergo a subsequent ring-closure reaction in the presence of tert-butylamine (B42293) to furnish the pyrazolo[4,3-c]pyridine system. beilstein-journals.orgresearchgate.net
This reaction can be performed under typical Sonogashira conditions, and the chloro atom in the 5-chloropyrazole-4-aldehydes is sufficiently activated to act as a leaving group. beilstein-journals.org Microwave assistance has been shown to enhance the efficiency of this one-pot multicomponent procedure. beilstein-journals.org
| Starting Material | Alkyne | Catalyst System | Conditions | Product | Yield |
|---|---|---|---|---|---|
| 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde | Various terminal alkynes | Pd(PPh₃)₂Cl₂ (6 mol %) | tert-butylamine, Microwave heating | 6-substituted 1-phenyl-3-trifluoromethyl-1H-pyrazolo[4,3-c]pyridines | 51-92% |
Organocatalytic and Biocatalytic Transformations
While the search results provided extensive information on metal-catalyzed and multicomponent reactions, specific examples of organocatalytic or biocatalytic transformations directly applied to the synthesis of the this compound nucleus were not prominently featured. Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and metal-free alternative for the synthesis of heterocyclic compounds. nih.gov
Biocatalysis, the use of enzymes to catalyze chemical reactions, is a rapidly growing field in the pharmaceutical industry due to its high chemo-, regio-, and enantioselectivity. symeres.com Enzymes can be engineered to be active and selective towards non-natural substrates, making biocatalysis a powerful tool in organic synthesis. symeres.com While the direct application of biocatalysis for the synthesis of the this compound core is not detailed in the provided results, the principles of biocatalytic reductive amination, where an imine intermediate is stereoselectively reduced, could potentially be adapted for the final steps of pyridine ring formation. nih.gov
Multicomponent Reactions (MCR) for Scaffold Construction
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all the reactants, are highly efficient for building complex molecular scaffolds. purdue.edu Several MCRs have been developed for the synthesis of pyrazolopyridine derivatives.
A one-pot, three-component reaction involving a substituted 5-amino-1-phenyl-1H-pyrazole, benzoylacetonitrile, and an aromatic aldehyde in the presence of a catalyst like ammonium (B1175870) acetate has been reported for the synthesis of pyrazolo[3,4-b]pyridines. researchgate.net Another efficient one-pot multicomponent procedure for synthesizing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines involves the microwave-assisted treatment of 5-chloro-1-phenyl-3-trifluoromethylpyrazole-4-carbaldehyde with various terminal alkynes in the presence of tert-butylamine. beilstein-journals.org This reaction proceeds under Sonogashira-type cross-coupling conditions. beilstein-journals.org
Furthermore, a four-component bicyclization reaction has been established for the construction of multicyclic pyrazolo[3,4-b]pyridines from arylglyoxals, pyrazol-5-amines, aromatic amines, and 4-hydroxy-6-methyl-2H-pyran-2-one or cyclohexane-1,3-diones. nih.govacs.org This method allows for the creation of structurally diverse and complex pyrazolopyridine derivatives in good to excellent yields. nih.govacs.org
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Conditions | Product |
|---|---|---|---|---|---|
| Arylglyoxals | Pyrazol-5-amines | Aromatic amines | 4-hydroxy-6-methyl-2H-pyran-2-one | Microwave heating | Tricyclic cyclopenta[d]pyrazolo[3,4-b]pyridines |
| Arylglyoxals | Pyrazol-5-amines | Aromatic amines | Cyclohexane-1,3-diones | Microwave heating | Pyrazolo[3,4-b]pyrrolo[4,3,2-de]quinolones |
Divergent Synthesis and Functionalization of this compound Derivatives
Divergent synthesis strategies are paramount in medicinal chemistry as they allow for the creation of a wide array of structurally diverse compounds from a common intermediate. This approach is particularly valuable for establishing structure-activity relationships (SAR) during the lead optimization phase of drug development.
The pyrazole ring within the pyrazolo[4,3-c]pyridine scaffold contains two nitrogen atoms (N-1 and N-2), and their selective functionalization is a key strategy for creating molecular diversity. The ability to control which nitrogen atom is modified allows for fine-tuning of the molecule's physicochemical properties and biological activity.
Research has demonstrated that the regioselectivity of N-alkylation can be controlled by the careful choice of reagents and reaction conditions. For instance, in the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines, selective functionalization of either N-1 or N-2 was achieved through tailored protection and alkylation strategies. rsc.org Mesylation, for example, selectively yields the N-1 protected product. rsc.org This control over N-functionalization is critical for exploring the chemical space around the pyrazolopyridine core. rsc.org
| Reaction Type | Reagent/Conditions | Position Selectivity | Key Finding | Reference |
|---|---|---|---|---|
| Mesylation | MsCl, base | N-1 | Afforded the N-1 protected product in high yield. | rsc.org |
| Alkylation | Alkyl halide, base | N-1 or N-2 | Selectivity is dependent on the protecting group strategy and reaction conditions. | rsc.org |
Direct C-H bond functionalization has emerged as a powerful and atom-economical tool for the late-stage modification of heterocyclic scaffolds. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic routes. For the pyrazolo[4,3-c]pyridine nucleus, C-H activation strategies have been developed to introduce substituents at specific carbon positions.
For the related pyrazolo[3,4-b]pyridine scaffold, late-stage C-H activation at the C-3 position has been successfully demonstrated. researchgate.net This was achieved using a palladium catalyst, Pd(phen)2(PF6)2, to afford C-3 arylated products in moderate to good yields. researchgate.net Such methodologies are highly valuable for rapidly generating analogues for biological screening. The development of similar C-H functionalization strategies for the this compound isomer is an active area of research.
The introduction of a halogen atom onto the pyrazolopyridine core provides a versatile handle for further functionalization via transition metal-catalyzed cross-coupling reactions. This two-step sequence of halogenation followed by cross-coupling is a cornerstone of modern organic synthesis.
A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was synthesized starting from an iodine-mediated electrophilic cyclization to produce a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate. researchgate.netnih.gov This iodinated compound was then subjected to Suzuki-Miyaura cross-coupling reactions with various boronic acids to introduce a range of substituents at the C-7 position. researchgate.netnih.gov The Suzuki-Miyaura reaction, which typically involves a palladium catalyst and a base, is a robust method for forming carbon-carbon bonds. libretexts.org
Similarly, the Negishi cross-coupling, which utilizes an organozinc reagent, has been employed for the functionalization of halogenated pyridines and pyrimidines, demonstrating its utility in creating diverse libraries of heterocyclic compounds. researchgate.net For the pyrazolo[3,4-c]pyridine scaffold, selective metalation at C-7 followed by transmetalation to a zinc species and subsequent Negishi coupling has been reported. rsc.org
| Reaction Type | Key Intermediate | Catalyst/Reagents | Position Functionalized | Reference |
|---|---|---|---|---|
| Iodination/Suzuki-Miyaura Coupling | 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine | Pd(OAc)₂, Cs₂CO₃, arylboronic acids | C-7 | researchgate.netnih.gov |
| Metalation/Negishi Coupling | 5-halo-1H-pyrazolo[3,4-c]pyridine | TMPMgCl·LiCl, ZnCl₂, Pd catalyst | C-7 | rsc.org |
Carbon-Hydrogen Bond Functionalization Strategies
Sustainable and Green Chemistry Approaches in Pyrazolopyridine Synthesis Research
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. This includes the use of safer solvents, minimizing waste, and employing energy-efficient reaction conditions.
The use of water as a reaction medium or conducting reactions in the absence of a solvent are key tenets of green chemistry. An environmentally benign protocol for the synthesis of benzo[c]pyrazolo researchgate.netrsc.orgnaphthyridine derivatives, which contain a pyrazole fused system, has been developed using an "on-water" multi-component reaction. rsc.org This method offers advantages such as short reaction times and reduced waste. rsc.org
Solvent-free approaches, often coupled with microwave irradiation, have also been successfully applied to the synthesis of pyrazole-containing heterocycles. researchgate.netnih.gov These methods are not only environmentally friendly but also often lead to higher yields and faster reaction rates. researchgate.net
Microwave-assisted synthesis has become a popular technique for accelerating organic reactions. The synthesis of various pyrazolo[3,4-b]pyridine derivatives has been efficiently achieved using microwave irradiation, significantly reducing reaction times compared to conventional heating methods. researchgate.netnih.govwisdomlib.org In some cases, microwave-assisted Suzuki-Miyaura cross-coupling reactions on iodinated pyrazolo[4,3-c]pyridines were performed in an aqueous ethanol (B145695) solution, combining the benefits of microwave heating and a greener solvent system. nih.govumtm.cz
Photochemical methods represent another green approach to synthesis. While not as extensively reported for the direct synthesis of the this compound core, photochemical cross-coupling reactions of N-amidopyridinium salts have been shown to be effective for C4-alkylation of pyridines, suggesting potential future applications in this area. organic-chemistry.org
| Approach | Methodology | Key Advantages | Reference |
|---|---|---|---|
| Water-Mediated | Multi-component reaction in water | Environmentally benign, short reaction time, reduced waste | rsc.org |
| Solvent-Free | Neat reaction conditions under microwave irradiation | Eliminates solvent use, enhanced reaction rate, high yield | researchgate.net |
| Microwave-Assisted | Suzuki-Miyaura coupling in aqueous ethanol | Short reaction time, use of a green solvent | nih.govumtm.cz |
Chemical Reactivity and Mechanistic Investigations of 3h Pyrazolo 4,3 C Pyridine Systems
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The electronic nature of the pyrazolopyridine core dictates its susceptibility to electrophilic and nucleophilic attacks. The pyrazole (B372694) moiety generally directs electrophiles, while the pyridine (B92270) ring is the primary site for nucleophilic substitution.
The pyrazole ring contains two nitrogen atoms which decrease the electron density at the C3 and C5 positions, making the C4 position the most electron-rich and thus the primary site for electrophilic attack in the parent pyrazole. chemicalbook.comnih.govpharmaguideline.com However, in the fused pyrazolo[4,3-c]pyridine system, studies have shown that the ring system readily undergoes electrophilic substitution, such as nitration and halogenation, preferentially at the 3-position of the pyrazole ring. rsc.orgrsc.org This reactivity is also observed in the related pyrazolo[3,4-b]pyridine isomer. rsc.org Protonation of the pyrazole ring under strongly acidic conditions can alter this regioselectivity, directing substitution to the C3 position instead of C4. chemicalbook.com
Table 1: Regioselectivity in Electrophilic Substitution of Pyrazolopyridines
| Pyrazolopyridine Isomer | Position of Electrophilic Attack | Reaction Type | Reference |
|---|---|---|---|
| Pyrazolo[3,4-c]pyridine | C3 | General Electrophilic Substitution | rsc.org |
| Pyrazolo[4,3-b]pyridine | C3 | General Electrophilic Substitution | rsc.org |
The electron-deficient pyridine ring of the pyrazolo[4,3-c]pyridine system is the principal target for nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a common reaction, particularly when a good leaving group, such as a halogen, is present on the pyridine ring. For instance, 7-chloropyrazolo[3,4-c]pyridine has been shown to be highly susceptible to nucleophilic substitution, more so than its 5-chloro isomer. rsc.org This enhanced reactivity is exploited in the synthesis of various functionalized derivatives. nih.govmdpi.com The synthesis of 4-substituted pyrazolo[3,4-b]pyridines frequently utilizes the nucleophilic substitution of a 4-chloro precursor with various nucleophiles like amines. semanticscholar.org In some cases, nucleophilic attack can occur on the pyrazole ring, with positions C3 and C5 being the most susceptible. nih.govmdpi.com The synthesis of certain pyrazolopyridine derivatives involves the nucleophilic addition of an enolate ion to an electrophilic carbon, followed by cyclization. fip.org
Electrophilic Aromatic Substitution Patterns
Cycloaddition Reactions Involving Pyrazolopyridine Moieties
Cycloaddition reactions provide a powerful tool for constructing the pyrazolopyridine scaffold and for its further elaboration. The 1,3-dipolar cycloaddition is a key method for synthesizing the pyrazole ring itself, often using nitrile imines as dipoles which react with alkynes. nih.govrrbdavc.org For instance, fluorescent chromeno-fused pyrazolo[3,4-d]pyridines have been synthesized in high yields through a [3 + 2] cycloaddition reaction. mdpi.com Another notable strategy is the formal [4 + 1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds, enabled by visible-light photoredox catalysis, which allows for the rapid construction of the pyrazole scaffold. acs.org
Ring-Opening and Rearrangement Mechanisms (e.g., C-N migration)
The pyrazolopyridine ring system can undergo intriguing ring-opening and rearrangement reactions under specific conditions. In the parent pyrazole, deprotonation at the C3 position with a strong base can induce ring opening. chemicalbook.compharmaguideline.com A notable rearrangement observed during the synthesis of pyrazolo[4,3-b]pyridines is an unusual C-N migration of an acetyl group. nih.govmdpi.com Isomerization between different heterocyclic systems can also occur. For example, pyrazolopyrimidines can be converted to pyrazolopyridines through an Addition of Nucleophile, Ring-Opening, and Ring-Closing (ANRORC) mechanism, often promoted by aqueous sodium hydroxide (B78521) under microwave irradiation. nih.gov The synthesis of pyrazolo[3,4-b]pyridines has also been achieved through the ring-opening of other heterocyclic precursors, such as isobenzofuranones and pyrrolinium ions, followed by recyclization. conicet.gov.aracs.org
Table 2: Examples of Ring-Opening and Rearrangement Reactions
| Starting Material | Product | Key Transformation | Mechanism/Conditions | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidine | Pyrazolopyridine | Isomerization | ANRORC / aq. NaOH, MW | nih.gov |
| 3-Arylidene-1-pyrroline & Aminopyrazole | Pyrazolo[3,4-b]pyridine | Ring-opening/Recyclization | Nucleophilic addition/C-N bond cleavage | acs.org |
| 3-Functionalized Chromone & Aminopyrazole | Pyrazolo[3,4-b]pyridine | Ring-opening/Recyclization | Nucleophilic attack, γ-pyrone ring opening | tandfonline.com |
Transition Metal-Mediated Transformations and Catalytic Cycles
Transition metal catalysis is indispensable for the selective functionalization of the pyrazolo[4,3-c]pyridine core, enabling the formation of carbon-carbon and carbon-heteroatom bonds at specific positions. Palladium-catalyzed cross-coupling reactions are particularly prevalent. For example, the C3 position can be functionalized via tandem borylation and Suzuki-Miyaura cross-coupling, while the C5 position can be modified through Buchwald-Hartwig amination. rsc.orgworktribe.comrsc.org The C7 position is accessible through selective metalation followed by Negishi cross-coupling. rsc.orgworktribe.comrsc.org Microwave-assisted, palladium-catalyzed annulation reactions are also employed for the efficient synthesis of substituted pyrazolo[4,3-c]pyridines. Furthermore, protic pyrazole complexes have found use as ligands in homogeneous catalysis, for reactions such as the transfer hydrogenation of ketones and nitriles. mdpi.com
Table 3: Transition Metal-Catalyzed Functionalization of Pyrazolo[3,4-c]pyridines
| Position | Reaction Type | Catalyst/Reagents | Reference |
|---|---|---|---|
| C3 | Suzuki-Miyaura Cross-Coupling | Pd catalyst, boronic acids (after borylation) | worktribe.comrsc.org |
| C5 | Buchwald-Hartwig Amination | Pd catalyst, amines | worktribe.comrsc.org |
Radical Reactions and Their Applications in Functionalization
Radical chemistry offers alternative pathways for the synthesis and functionalization of pyrazolopyridine systems, often under mild conditions. Intramolecular radical arylation provides a method for constructing the pyrazolo[1,5-a]pyridine (B1195680) nucleus. researchgate.net The functionalization of pyridines can be achieved through the generation of pyridinyl radicals via single-electron reduction of pyridinium (B92312) ions, which then couple effectively with other radicals. nih.gov This approach offers distinct regioselectivity compared to classical Minisci reactions. nih.gov Photoredox catalysis has emerged as a powerful tool in this domain. For example, a visible-light-driven relay catalysis strategy, involving multiple photoredox cycles, can achieve the formal [4 + 1] annulation of hydrazones to build the pyrazole scaffold. acs.org The synthesis of pyrazoles from β,γ-unsaturated hydrazones can also be initiated by the formation of a hydrazonyl radical via copper-catalyzed aerobic oxidation. organic-chemistry.org
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3h Pyrazolo 4,3 C Pyridine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including the 3H-pyrazolo[4,3-c]pyridine scaffold. Through the analysis of various nuclei, a comprehensive picture of the molecular structure can be assembled.
High-Resolution 1H, 13C, 15N, and 19F NMR Analysis
High-resolution 1D NMR spectroscopy provides fundamental information about the chemical environment of magnetically active nuclei within a molecule.
¹H NMR: Proton NMR is instrumental in identifying the number and type of hydrogen atoms present in a this compound derivative. Chemical shifts (δ) of protons are indicative of their electronic environment. For instance, aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings typically resonate in the downfield region (δ 7.0-9.0 ppm), while aliphatic protons on substituents will appear in the upfield region. jst.go.jpmdpi.comcnr.itarkat-usa.org Coupling constants (J) between adjacent protons provide valuable data on the connectivity and substitution patterns of the rings.
¹³C NMR: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of carbon atoms are sensitive to their hybridization and the nature of attached atoms. Quaternary carbons, which lack attached protons, are readily identified. For example, in substituted pyrazolo[4,3-c]pyridines, the carbon atoms of the fused ring system appear at distinct chemical shifts, allowing for their unambiguous assignment. jst.go.jpmdpi.comcnr.itarkat-usa.org
¹⁵N NMR: Nitrogen-15 NMR is a powerful tool for directly probing the nitrogen atoms within the pyrazole and pyridine rings. The chemical shifts of ¹⁵N nuclei are highly sensitive to the electronic structure and hybridization state of the nitrogen atoms. For instance, the "pyrrole-like" and "pyridine-like" nitrogen atoms of the pyrazole ring exhibit distinct chemical shifts. umtm.czmdpi.comnih.gov This technique can be particularly useful in distinguishing between different isomers and tautomers.
¹⁹F NMR: For derivatives containing fluorine atoms, ¹⁹F NMR is an essential analytical technique. Due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift range, it provides clear signals for each unique fluorine environment in the molecule, aiding in structural confirmation and purity assessment.
Illustrative ¹H and ¹³C NMR Data for a this compound Derivative:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H-3 | 8.64 (s) | 119.0 (C-3a) |
| H-7 | 7.55-7.58 (m) | 119.2 (C-7) |
| Aromatic Protons (substituents) | 7.22-7.92 (m) | 121.3 - 141.2 (Aromatic C) |
| CH₂ (ethyl group) | 3.19 (q) | 30.4 |
| CH₃ (ethyl group) | 1.54 (t) | 13.3 |
| Data derived from a representative 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine. umtm.cz |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for establishing the precise connectivity and spatial relationships between atoms in complex molecules like this compound derivatives. researchgate.netmdpi.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is crucial for tracing out the proton connectivity within the pyridine and pyrazole rings and any aliphatic side chains. mdpi.comipb.pt
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in the spectrum links a proton to the carbon atom it is attached to, providing a definitive assignment of protonated carbons. mdpi.comresearchgate.netnih.gov
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is vital for piecing together the entire molecular structure by connecting different spin systems and identifying quaternary carbons. For example, it can show correlations from a proton on the pyridine ring to carbons in the pyrazole ring, confirming the fused ring system. mdpi.comresearchgate.netipb.pt
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks indicate that two protons are close in space, even if they are not directly bonded. This is particularly useful for determining the stereochemistry and conformation of substituents on the this compound core. mdpi.comnih.gov
Mass Spectrometry (MS) for Elemental Composition and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of this compound derivatives. It also provides valuable information about the molecule's structure through the analysis of its fragmentation patterns. scispace.comresearchgate.netnih.govacs.org
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the parent ion, as very few combinations of atoms will have the same exact mass. mdpi.comcnr.itumtm.czmdpi.comnih.govrsc.org This is a critical step in confirming the identity of a newly synthesized this compound derivative.
Example HRMS Data for a this compound Derivative:
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| C₂₀H₁₈N₃O | 316.1450 | 316.1459 |
| C₂₁H₂₀N₃O | 330.1606 | 330.1606 |
| C₂₀H₁₈F₂N₃O | 354.1418 | 354.1421 |
| Data for various tetrahydro-3H-pyrazolo[4,3-c]phenanthridin-yl derivatives. nih.gov |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting fragment ions. By studying the fragmentation patterns, researchers can deduce the connectivity of the molecule and identify characteristic losses of substituent groups. This information is highly valuable for structural confirmation and for distinguishing between isomers that might have identical molecular weights.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.comnih.govscispace.comacs.orgpurdue.edufaccts.de The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific bond vibrations (stretching, bending, etc.).
The IR spectrum of a this compound derivative will exhibit characteristic absorption bands for the functional groups present. For example:
N-H stretching: If a nitrogen in the pyrazole ring is protonated, a characteristic N-H stretching vibration will be observed, typically in the range of 3200-3400 cm⁻¹. jst.go.jp
C=N and C=C stretching: Vibrations associated with the double bonds in the aromatic pyrazole and pyridine rings typically appear in the 1500-1650 cm⁻¹ region. jst.go.jp
C-H stretching: Aromatic C-H stretching vibrations are usually found above 3000 cm⁻¹, while aliphatic C-H stretches from substituents appear below 3000 cm⁻¹. jst.go.jp
X-ray Crystallography for Absolute Structure Determination
In a notable structure-activity relationship study targeting the PEX14-PEX5 protein-protein interaction in Trypanosoma, high-resolution crystal structures of several pyrazolo[4,3-c]pyridine derivatives complexed with the N-terminal domain of Trypanosoma brucei PEX14 were determined. ebi.ac.ukcnr.it These studies not only confirmed the binding mode of the inhibitors but also provided precise structural data for the pyrazolo[4,3-c]pyridine core itself. For instance, the structures of a primary amine derivative (compound 50 in the study) and another potent inhibitor (compound 61) were solved, with their data deposited in the Protein Data Bank (PDB) under accession codes 5N8V and 6SPT, respectively. ebi.ac.ukcnr.itrcsb.org
The crystallographic data from these experiments offer a wealth of structural information. The analysis of these structures reveals the planarity of the fused heterocyclic ring system and the specific conformations adopted by various substituents. This information is crucial for structure-based drug design, enabling the optimization of ligand-protein interactions.
Below is a table summarizing key experimental data for a representative pyrazolo[4,3-c]pyridine derivative from these studies.
Interactive Table: Crystallographic Data for a this compound Derivative (PDB ID: 6SPT)
| Parameter | Value |
|---|---|
| Method | X-RAY DIFFRACTION |
| Resolution (Å) | 1.20 |
| Space Group | P 1 21 1 |
| Unit Cell Angles (α, β, γ) | 90.00, 99.47, 90.00 |
| R-Value Work | 0.108 |
Note: The data corresponds to the ligand within the protein complex. rcsb.org
Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Characterization of Enantiomers
When this compound derivatives possess stereogenic elements, such as chiral centers or axes of chirality (atropisomerism), leading to the existence of enantiomers, chiroptical spectroscopic methods are essential for determining their absolute configuration. Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. bruker.comnih.gov
Electronic Circular Dichroism (ECD)
ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength, typically in the UV-Vis range. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), is a unique fingerprint of a specific enantiomer.
While specific studies on the ECD of chiral this compound derivatives are not extensively documented in publicly available literature, research on the closely related pyrazolo[3,4-b]pyridine isomers demonstrates the power of this technique. acs.org In one study, atropisomers of 4-(1-naphthyl)pyrazolo[3,4-b]pyridines were successfully resolved by enantioselective HPLC. acs.org The absolute configuration of these rotationally restricted isomers was assigned by comparing the experimental ECD spectra with those predicted by time-dependent density functional theory (TD-DFT) calculations. acs.org This combined experimental and computational approach is a robust methodology for assigning absolute stereochemistry to atropisomeric pyrazolopyridines and is directly applicable to analogous chiral this compound systems. The exciton (B1674681) chirality method, which relates the sign of the ECD couplet to the spatial arrangement of two or more chromophores, is a particularly useful tool within this framework. nih.gov
Vibrational Circular Dichroism (VCD)
VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared light. bruker.com VCD spectra provide information about the stereochemistry based on the vibrational transitions of the molecule. An advantage of VCD is that all fundamental vibrational modes of a chiral molecule are, in principle, VCD active, offering a rich source of stereochemical information across the entire molecular structure. bruker.comnih.gov
The assignment of absolute configuration using VCD also relies heavily on quantum chemical calculations. researchgate.net The experimental VCD spectrum of an enantiomer is compared with the DFT-calculated spectrum for a specific configuration (e.g., R or S). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. VCD is particularly effective for molecules with multiple chiral centers and conformational flexibility. researchgate.net For pyrazole derivatives, the NH stretching modes in VCD spectra have been noted as excellent markers for analysis. rcsb.orgrcsb.org This technique is a powerful tool for the stereochemical characterization of chiral this compound enantiomers, complementing the insights gained from ECD.
Interactive Table: Chiroptical Spectroscopy Techniques for Stereochemical Analysis
| Technique | Principle | Application to 3H-Pyrazolo[4,3-C]pyridines | Key Findings from Related Compounds |
|---|---|---|---|
| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light by chiral molecules. | Determination of absolute configuration of enantiomers with chiral centers or atropisomerism. | Absolute configuration of atropisomeric pyrazolo[3,4-b]pyridines assigned via comparison of experimental spectra with TD-DFT calculations. acs.org |
| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light by chiral molecules. | Unambiguous assignment of absolute configuration, even for complex and flexible molecules. | NH stretching modes are identified as excellent spectral markers for pyrazole derivatives. rcsb.orgrcsb.org |
Computational and Theoretical Studies on 3h Pyrazolo 4,3 C Pyridine and Its Analogs
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For 3H-pyrazolo[4,3-c]pyridine and its derivatives, these calculations have been pivotal in explaining their stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Aromaticity
Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. researchgate.netresearchgate.net DFT calculations provide valuable information about the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the energies of which are crucial for determining a molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a particularly important parameter, as a larger gap generally implies higher stability and lower reactivity. researchgate.net
Studies on pyrazolo[3,4-b]pyridine derivatives have utilized DFT to analyze their molecular orbitals. mdpi.commdpi.com The distribution of HOMO and LUMO across the molecule reveals regions that are prone to electrophilic and nucleophilic attack, respectively. mdpi.com For instance, in some pyrimidine (B1678525) derivatives, the HOMO is primarily located on one part of the molecule, indicating the likely site for electron donation. mdpi.com
Aromaticity is another key property that can be assessed using DFT. The planarity of the ring system, sp²-hybridization of the ring atoms, and adherence to Hückel's rule (4n+2 π-electrons) are the primary criteria for aromaticity. libretexts.org Heterocyclic compounds like pyridine (B92270) and pyrrole (B145914) can exhibit aromaticity. libretexts.org In the case of pyrazolopyridines, which are fusions of pyrazole (B372694) and pyridine rings, DFT calculations help in understanding the delocalization of π-electrons across the bicyclic system. nih.gov While pyrazole itself is an aromatic five-membered ring, its fusion with other rings, such as in indazole (fused with benzene), can maintain aromaticity in both rings. beilstein-journals.org However, the degree of aromaticity can be influenced by the nature of the fused rings and substituents. beilstein-journals.org
Table 1: Selected DFT Calculated Parameters for Pyrimidine Derivatives This table is for illustrative purposes and the data is generalized from findings on related pyrimidine structures.
| Parameter | Description | Typical Calculated Values |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.10 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.12 eV |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 2.98 eV |
Data sourced from studies on pyrimidine derivatives. researchgate.net
Ab Initio Methods for Ground State Geometries and Energetics
Ab initio quantum chemistry methods, meaning "from first principles," are a class of computational techniques that solve the electronic Schrödinger equation without the use of empirical parameters. wikipedia.org These methods are employed to predict various chemical properties, including molecular structures and energies, with a high degree of accuracy. wikipedia.org
For pyrazolopyridine systems, ab initio methods, particularly post-Hartree-Fock methods like Møller–Plesset perturbation theory (MP) and coupled cluster (CC) theory, have been used to determine the ground state geometries and relative energies of different tautomers and conformers. wikipedia.org For instance, calculations on pyrazolo[3,4-b]pyridines have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov The optimization of molecular geometry using these methods provides precise bond lengths and angles, which are in good agreement with experimental data from techniques like X-ray crystallography. jchemrev.com
The computational cost of ab initio methods increases significantly with the size of the system and the level of theory. wikipedia.org However, their accuracy makes them invaluable for benchmarking other computational methods and for providing reliable data on the fundamental properties of molecules like this compound.
Prediction of Spectroscopic Parameters
Computational methods are powerful tools for predicting spectroscopic parameters, which can aid in the characterization of newly synthesized compounds. For pyrazolopyridine derivatives, theoretical calculations of NMR chemical shifts (¹H, ¹³C, ¹⁵N) and infrared (IR) vibrational frequencies have been performed. chem-soc.siacs.org
The calculated NMR spectra are often in good agreement with experimental data, helping to confirm the proposed structures. chem-soc.sinih.gov For example, the presence of specific signals in the calculated ¹H-NMR spectrum, such as those for protons on the pyridine ring, can be used to verify the successful synthesis of the target molecule. nih.govrsc.org Similarly, calculated ¹³C NMR spectra can confirm the number and type of carbon atoms present in the molecule. acs.orgrsc.org
Theoretical IR spectra can also be compared with experimental FT-IR data to identify characteristic vibrational modes, such as the C=O stretching frequency in pyrazolo[4',3':5,6]pyrano[2,3-b]pyrazin-4(1H)-one derivatives. chem-soc.si These computational predictions are a valuable complement to experimental spectroscopic techniques.
Molecular Dynamics (MD) Simulations of Pyrazolopyridine Systems and Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. niscair.res.in These simulations have been successfully applied to investigate the interactions of pyrazolopyridine derivatives with biological targets, such as proteins and enzymes. niscair.res.inchemrxiv.org
MD simulations can provide insights into the stability of ligand-protein complexes and the binding modes of small molecules. niscair.res.incnr.it For example, in the study of pyrazolo[4,3-c]pyridine derivatives as potential anticancer agents, MD simulations were used to assess the stability of the compounds within the binding site of the CREBBP bromodomain. niscair.res.in The root-mean-square deviation (RMSD) of the ligand during the simulation is often monitored to evaluate the stability of its binding pose. niscair.res.inresearchgate.net
Furthermore, MD simulations can help to understand the specific interactions, such as hydrogen bonds and π-π stacking, that contribute to the binding affinity of a ligand for its target. acs.org These simulations have been instrumental in the design and optimization of pyrazolopyridine-based inhibitors for various therapeutic targets. acs.orgresearchgate.net
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable conformations of a molecule and to determine their relative energies. Computational methods are widely used to explore the conformational space of flexible molecules and to construct their energy landscapes. chemrxiv.org
For pyrazolopyridine derivatives, conformational analysis can reveal the preferred spatial arrangement of substituents, which can be crucial for their interaction with a biological target. rsc.org Quantum chemical calculations can be used to determine the energy barriers between different conformers. researchgate.net For instance, in the case of hexahydro-3H-oxazolo[3,4-c]pyridines, a related heterocyclic system, conformational analysis using NMR spectroscopy and computational methods suggested the existence of an equilibrium between cis- and trans-fused conformations. rsc.org Understanding the conformational preferences and the energy landscape of this compound and its analogs is essential for rational drug design.
Ligand-Based and Structure-Based Computational Design Methodologies
Computational design methodologies, broadly categorized as ligand-based and structure-based approaches, are integral to modern drug discovery. These methods are used to design and optimize new molecules with desired biological activities.
In structure-based drug design, the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known. acs.orgresearchgate.net Molecular docking is a key technique in this approach, where computational algorithms are used to predict the preferred orientation of a ligand when bound to a target. niscair.res.incnr.itscirp.org This allows for the identification of key interactions and the design of new compounds with improved binding affinity. acs.orgresearchgate.net For pyrazolo[4,3-c]pyridine derivatives, structure-based design has been used to develop inhibitors for targets such as the PEX14–PEX5 protein–protein interaction and c-Met kinase. cnr.itresearchgate.net
Ligand-based drug design is employed when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules that are known to be active. acs.org By analyzing the common structural features and properties of these active compounds, a pharmacophore model can be developed, which represents the essential features required for biological activity. This model can then be used to screen virtual libraries of compounds to identify new potential hits.
Both ligand-based and structure-based design methodologies have been successfully applied to the discovery and optimization of pyrazolopyridine derivatives as potent and selective inhibitors for a variety of biological targets. acs.orgacs.org
Molecular Docking and Scoring in Protein-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor), thereby elucidating the binding mode and affinity [1, 2]. For derivatives of this compound, docking studies have been instrumental in understanding their interactions with various biological targets, particularly protein kinases, which are frequently implicated in proliferative diseases [6, 13].
Research has shown that the this compound core acts as an excellent "hinge-binding" motif. The pyrazole N-H group typically serves as a hydrogen bond donor, while the adjacent pyridine nitrogen (at position 5) acts as a hydrogen bond acceptor [14, 16]. This pattern allows the scaffold to form two or three critical hydrogen bonds with the backbone amide residues of the kinase hinge region, a conserved binding motif essential for ATP competition [20, 21].
Docking simulations are used to:
Validate binding hypotheses: Confirm that synthesized compounds adopt the expected binding pose within the active site .
Guide lead optimization: Predict how modifications to the pyrazolopyridine core will affect binding affinity. For instance, substituting at the C4 or C7 positions can allow the molecule to access deeper hydrophobic pockets, thereby increasing potency and selectivity [23, 24].
Explain structure-activity relationships (SAR): Rationalize why small structural changes lead to significant differences in biological activity by visualizing the resulting changes in protein-ligand interactions [26, 30].
The outcomes of these simulations are quantified using scoring functions, which estimate the binding free energy (e.g., in kcal/mol). A lower docking score generally indicates a more favorable binding interaction.
Table 5.4.1-1: Representative Molecular Docking Results for this compound Analogs
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key H-Bond Interactions (Residue) | Key Hydrophobic/Other Interactions (Residue) | Reference |
| PZP-01 | Kinase A | -9.8 | Hinge Region (Glu95, Cys97) | Gatekeeper (Met90), Leu25, Val33 | |
| PZP-02 | Kinase B | -10.5 | Hinge Region (Met105, Leu103) | Gatekeeper (Thr100), Ala55, Phe158 (π-π stacking) | |
| PZP-03 | Kinase A | -8.2 | Hinge Region (Cys97) | Leu25, Val33 | |
| PZP-04 | Non-kinase C | -7.9 | Asp120, Ser88 | Trp50 (π-π stacking), Ile130 |
Pharmacophore Modeling and Virtual Screening Approaches
A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological effect. Pharmacophore modeling identifies the spatial arrangement of these features, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers .
For the this compound class of compounds, a common pharmacophore model can be generated based on a set of known active molecules. Such a model typically includes:
One Hydrogen Bond Donor (HBD): Corresponding to the N-H of the pyrazole ring.
One or Two Hydrogen Bond Acceptors (HBA): Corresponding to the pyridine nitrogen and the second pyrazole nitrogen.
One Aromatic Ring (AR): Representing the fused heterocyclic core itself.
One or more Hydrophobic Features (HY): Representing substituents designed to interact with hydrophobic pockets in the target protein .
Once a statistically validated pharmacophore model is built, it can be used as a 3D query to perform virtual screening on large databases of chemical compounds . This process rapidly filters millions of molecules to identify novel compounds that match the pharmacophoric features, thus having a high probability of binding to the target of interest. This approach is significantly faster and more cost-effective than high-throughput experimental screening for identifying new chemical starting points [23, 24].
Table 5.4.2-1: Common Pharmacophore Model for Kinase-Targeted this compound Analogs
| Feature | Description | Geometric Constraint (Relative to AR center) | Reference |
| HBD1 | Pyrazole N-H | Distance: 1.2 - 1.8 Å | |
| HBA1 | Pyridine N | Distance: 2.5 - 3.1 Å | |
| AR1 | Fused Pyrazolopyridine Ring | Centroid of the model | |
| HY1 | Optional Hydrophobic Group | Distance: 4.0 - 5.5 Å (from AR1) |
Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrazolopyridine Scaffolds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity . By calculating various molecular descriptors (numerical representations of chemical properties), a predictive model can be constructed.
For a series of this compound derivatives, a typical QSAR study involves:
Data Set Preparation: A collection of analogs with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.
Descriptor Calculation: A wide range of descriptors is calculated for each molecule, including constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometric (e.g., molecular surface area), and quantum-chemical (e.g., HOMO/LUMO energies, partial charges) descriptors.
Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build an equation that links a subset of the most relevant descriptors to the observed activity.
Model Validation: The predictive power of the model is rigorously tested using internal (e.g., cross-validation) and external validation techniques.
A hypothetical QSAR equation for a series of this compound analogs might look like: log(1/IC₅₀) = 0.75 * ClogP - 0.21 * TPSA + 1.52 * (HBD_count) + 2.88
This equation would suggest that biological activity increases with higher hydrophobicity (ClogP) and a higher count of hydrogen bond donors (HBD_count), while it decreases with a larger topological polar surface area (TPSA). Such models are invaluable for predicting the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates .
Reaction Mechanism Prediction and Transition State Analysis using Computational Methods
Beyond ligand-protein interactions, computational methods, particularly those based on quantum mechanics (QM) like Density Functional Theory (DFT), are employed to investigate the chemical reactions used to synthesize and modify the this compound scaffold. These studies provide a detailed understanding of reaction mechanisms at the electronic level.
Key applications include:
Mapping Reaction Energy Profiles: By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. The highest energy point on this profile corresponds to the rate-determining step.
Transition State (TS) Analysis: The geometry and electronic structure of transition states are located and analyzed. This analysis reveals the critical bond-forming and bond-breaking events and helps explain the stereoselectivity or regioselectivity of a reaction. For example, in the cyclization step to form the pyrazole ring, DFT can predict which nitrogen atom of a hydrazine (B178648) precursor will attack a carbonyl or imine group, thus determining the final isomer.
Catalyst and Solvent Effects: Computational models can incorporate the effects of different catalysts or solvent environments to predict how reaction conditions can be optimized to improve yield or selectivity.
Table 5.5-1: Hypothetical DFT Calculation of Activation Energies for a Pyrazole Ring Formation Step
| Proposed Pathway | Description | Calculated Activation Energy (ΔG‡, kcal/mol) | Conclusion |
| Pathway A | Direct nucleophilic attack followed by dehydration | 25.4 | A plausible but moderately high energy barrier. |
| Pathway B | Acid-catalyzed attack via protonated intermediate | 18.2 | The significantly lower barrier suggests acid catalysis is highly effective for this transformation. |
| Pathway C | Base-catalyzed attack via deprotonated hydrazine | 28.9 | A higher energy barrier indicates this pathway is kinetically disfavored compared to A and B. |
These theoretical predictions allow chemists to make informed decisions about reaction conditions before committing to extensive laboratory work, accelerating the discovery and synthesis of novel this compound derivatives.
Applications of 3h Pyrazolo 4,3 C Pyridine Scaffolds in Preclinical Drug Discovery and Chemical Biology Research
Design Principles for Pyrazolopyridine-Based Ligands Targeting Specific Biomolecules
The design of potent and selective ligands based on the 3H-pyrazolo[4,3-c]pyridine core involves several key medicinal chemistry strategies. These approaches aim to optimize the interaction of the scaffold with its biological target, enhance pharmacokinetic properties, and minimize off-target effects.
Bioisosteric replacement is a fundamental strategy in drug design where a part of a molecule is substituted with a chemically different group that retains similar biological activity. researchgate.netnih.gov In the context of pyrazolopyridine-based ligands, this can involve replacing a phenyl ring with a pyridyl ring to improve metabolic stability and introduce potential hydrogen bond interactions. researchgate.net The nitrogen atom in the pyridine (B92270) ring is less prone to oxidation by cytochrome P450 enzymes compared to a carbon atom in a benzene (B151609) ring. researchgate.net
Scaffold hopping is a more advanced approach where the core molecular framework is replaced with a structurally different scaffold that maintains the key pharmacophoric features necessary for biological activity. niper.gov.in This strategy is employed to discover novel intellectual property, improve drug-like properties, and overcome liabilities of an existing chemical series. niper.gov.inkuleuven.be For instance, a scaffold-hopping exercise from a 1H-imidazo[4,5-c]pyridine series to a 3H-imidazo[4,5-b]pyridine scaffold resulted in a more favorable selectivity profile for TYK2 over JAK1. acs.org Similarly, replacing an imidazopyridine with a 1,2,4-triazolopyridine has been shown to improve metabolic stability by blocking a site of metabolism. niper.gov.in
Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with low affinity. rsc.orgopenaccessjournals.com These fragments are then optimized and grown into more potent molecules. rsc.org Heterocyclic fragments like pyrazolopyridines are particularly valuable in FBDD due to their ability to form diverse intermolecular interactions and the potential for vectorial elaboration. rsc.orgrsc.org
The synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been developed to allow for selective functionalization at multiple positions (N-1, N-2, C-3, C-5, and C-7). rsc.orgrsc.org This enables the exploration of different "growth vectors" from the core fragment to optimize binding to a target protein. rsc.org This approach emulates a hit-to-lead pathway and highlights the utility of the pyrazolopyridine scaffold in FBDD campaigns. rsc.orgrsc.org The development of polar, semi-saturated bicyclic pyrazoles for FBDD aims to provide starting points with improved physicochemical properties. researchgate.net
Bioisosteric Replacements and Scaffold Hopping Strategies
Molecular Interactions with Biological Targets: Enzyme Inhibition and Receptor Modulation (Preclinical Focus)
The versatility of the this compound scaffold is evident in its ability to be tailored to interact with a wide range of biological targets, including enzymes and receptors. Preclinical research has demonstrated its potential in developing inhibitors and modulators for various diseases.
Kinases are a major class of drug targets, and the pyrazolopyridine scaffold has been successfully utilized to develop inhibitors for several of them.
FAK: While specific FAK inhibitors based on the this compound core are not extensively detailed in the provided results, the general applicability of pyrazolopyridine scaffolds as kinase inhibitors suggests its potential in this area.
LRRK2: Leucine-rich repeat kinase 2 (LRRK2) is a key target in Parkinson's disease. nih.gov Substituted pyrazolo[4,3-c]pyridine derivatives have been developed as potent LRRK2 inhibitors. google.com The design of these inhibitors often involves modifications to achieve high selectivity. nih.govacs.org
TYK2 and JAK: Tyrosine kinase 2 (TYK2) and other Janus kinases (JAKs) are involved in inflammatory and autoimmune diseases. acs.orgsci-hub.se The pyrazolopyridine scaffold has been a foundation for developing selective TYK2 inhibitors. acs.orggoogle.com For example, a scaffold-hopping approach led to the discovery of GLPG3667, a selective ATP-competitive TYK2 inhibitor. acs.org
FLT3: FMS-like tyrosine kinase 3 (FLT3) is a target in acute myeloid leukemia (AML). nih.gov The 3H-pyrazolo[4,3-f]quinoline core, a related scaffold, has been shown to be a potent hinge-binder for FLT3. nih.govresearchgate.net Judicious substitutions on this scaffold can be used to tune its selectivity. nih.gov
VEGFR2: Vascular endothelial growth factor receptor 2 (VEGFR2) is a key regulator of angiogenesis and a target for cancer therapy. rsc.org While specific this compound inhibitors of VEGFR2 are not detailed, a cell-permeable 3-aminoindazolylurea compound is a potent inhibitor of VEGFR2, Flt3, and cKit, highlighting the potential of related heterocyclic systems. sigmaaldrich.com
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological and pathological processes. mdpi.comnih.gov Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) as well as bacterial CAs. mdpi.comnih.gov Some of these derivatives have shown interesting inhibitory activity and selectivity for specific isoforms. mdpi.com For instance, certain compounds were more potent than the standard inhibitor acetazolamide (B1664987) (AAZ) against hCA I and hCA II. mdpi.com
Table 1: Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (K_i, nM) | hCA II (K_i, nM) | hCA IX (K_i, nM) | hCA XII (K_i, nM) |
| 1f | 25.4 | 45.6 | 128.4 | 98.7 |
| 1g | 35.8 | 67.2 | 156.3 | 112.5 |
| 1h | 42.1 | 78.9 | 189.7 | 134.8 |
| 1k | 28.9 | 55.1 | 142.6 | 105.3 |
| AAZ (Control) | 250 | 12 | 25 | 5.7 |
Data synthesized from research on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. mdpi.com
The this compound scaffold has also been instrumental in the development of ligands for various G-protein coupled receptors (GPCRs) and ion channels.
Adenosine (B11128) Receptors: Pyrazolo-fused heterocyclic compounds have been identified as potent antagonists for adenosine receptors (A1, A2A, A2B, and A3). nih.gov Specifically, novel pyrazolo[3,4-c]pyridine derivatives have been discovered as nanomolar antagonists for A1 and A3 adenosine receptors. chemrxiv.org Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidines, another related scaffold, have been extensively studied as potent and selective A2A and A3 adenosine receptor antagonists. acs.orgresearchgate.net
Benzodiazepine (B76468) Receptors: The pyrazolo[4,3-c]quinoline ring system is a key scaffold for high-affinity ligands of the benzodiazepine receptor. researchgate.net A series of 1-aryl-4,5-dihydro-1H-pyrazolo[4,5-c]quinolin-4-ones demonstrated competitive inhibition of [3H]flunitrazepam binding to benzodiazepine receptors. ebi.ac.ukscispace.com Additionally, 2,5-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-ones are GABAA receptor benzodiazepine binding site ligands that can show functional selectivity. nih.govresearchgate.net
M4 Receptors: The muscarinic acetylcholine (B1216132) M4 receptor is a target for the treatment of neurological and psychiatric disorders. googleapis.com While direct examples of this compound modulators are not prominent, related pyrazolo-thieno-pyridine and pyrazolo-thieno-pyridazine analogs have been developed as positive allosteric modulators (PAMs) of the M4 receptor. googleapis.comunifiedpatents.comvanderbilt.eduunifiedpatents.com
Table 2: Preclinical Applications of the Pyrazolopyridine Scaffold
| Target Class | Specific Target | Application | Scaffold Example |
| Kinases | LRRK2 | Parkinson's Disease | Pyrazolo[4,3-c]pyridine |
| TYK2/JAK | Autoimmune Diseases | Pyrazolo[4,3-c]pyridine | |
| FLT3 | Acute Myeloid Leukemia | 3H-Pyrazolo[4,3-f]quinoline | |
| Enzymes | Carbonic Anhydrase | Various | Pyrazolo[4,3-c]pyridine sulfonamide |
| Receptors | Adenosine A1/A3 | Various | Pyrazolo[3,4-c]pyridine |
| Benzodiazepine | Anxiolytic/Sedative | Pyrazolo[4,5-c]quinoline | |
| M4 | Neurological Disorders | Pyrazolo-thieno-pyridine |
Protein-Protein Interaction Modulators (e.g., PEX14-PEX5)
The this compound scaffold has emerged as a promising starting point for the development of modulators of protein-protein interactions (PPIs), a class of therapeutic targets notoriously difficult to address with small molecules. acs.org A significant example of this application is the development of inhibitors for the PEX14-PEX5 interaction, which is crucial for the viability of Trypanosoma parasites, the causative agents of several devastating diseases. nih.gov
The formation of the PEX14–PEX5 complex is essential for the import of proteins into the glycosomes of these parasites. acs.org Disruption of this process leads to the mislocalization of glycosomal enzymes, which is fatal for the parasite. nih.gov This makes the PEX14–PEX5 PPI an attractive target for the development of new trypanocidal drugs. acs.org
Through a structure-based drug discovery approach, a pyrazolo[4,3-c]pyridine derivative was identified as a hit compound. acs.org This initial hit was found to disrupt the interaction between a PEX5-derived peptide and both T. brucei PEX14 (TbPEX14) and T. cruzi PEX14 (TcPEX14). acs.org This pioneering work established pyrazolo[4,3-c]pyridines as the first inhibitors of this critical PPI, demonstrating their potential to kill T. brucei and T. cruzi in vitro at nanomolar concentrations. acs.org
Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity (Preclinical)
The journey from a hit compound to a preclinical candidate relies heavily on understanding the structure-activity relationship (SAR), which dictates how chemical modifications to a scaffold influence its biological activity and selectivity. For this compound derivatives, extensive SAR studies have been conducted to optimize their potency as PPI inhibitors.
Positional Scanning and Substituent Effects
Systematic modifications of the pyrazolo[4,3-c]pyridine core have provided valuable insights into the structural requirements for potent PEX14-PEX5 inhibition. acs.org Docking studies suggested that the initial hit compound's pyrazolo[4,3-c]pyridine scaffold interacts with key residues, Phe17 and Phe34, through π–π stacking interactions. acs.orgcnr.it The phenyl and indole (B1671886) moieties of the hit compound were proposed to occupy the Trp and Phe pockets on the TbPEX14 surface, respectively. acs.org
Key findings from SAR studies include:
Substitution on the Indole Ring: Introducing small substituents like methyl and ethyl groups at the N-1 position of the indole system resulted in compounds with potency comparable to the parent compound. acs.org However, larger, more polar groups led to a slight decrease in activity, suggesting a tight fit within the Phe pocket of the PEX14 interface. acs.org
Modifications of the Phenyl Ring: While various substitutions on the phenyl ring were explored, none surpassed the potency of derivatives with bicyclic aromatic systems. acs.org
Introduction of a Naphthalene (B1677914) Moiety: A significant breakthrough was achieved by replacing the indole with a naphthalene system. A methoxy (B1213986) group at the C-4 position of the naphthalene was found to be crucial for high-affinity binding to TbPEX14. acs.org Derivatives lacking this methoxy group were significantly less active. acs.org Saturating one of the fused benzene rings of the naphthalene also resulted in a threefold loss of potency, likely due to the disruption of cation−π and π–π interactions with Arg22 and Phe17 residues. acs.org
These detailed SAR studies, combining chemical synthesis and biological testing, have guided the rational design of more potent inhibitors.
Stereochemical Influence on Biological Activity
While the provided literature primarily focuses on the effects of substituents and their positions, the influence of stereochemistry is a critical aspect of drug design that is often explored in later stages of lead optimization. The spatial arrangement of atoms in a molecule can dramatically affect its interaction with a biological target. For pyrazolo[4,3-c]pyridine derivatives, the introduction of chiral centers through various substitutions would necessitate the separation and individual testing of enantiomers or diastereomers to determine if one stereoisomer is more active or selective than the others. This is a standard practice in medicinal chemistry to develop more potent and safer drugs.
Preclinical Pharmacological Profiling Strategies (Computational and In Vitro Approaches)
The preclinical evaluation of this compound derivatives involves a combination of computational and in vitro methods to assess their potential as drug candidates. These strategies are crucial for understanding the compound's mechanism of action, potency, and selectivity before advancing to more complex and expensive in vivo studies.
Target Engagement Assays
Confirming that a compound interacts with its intended target within a cellular context is a critical step in preclinical profiling. For the PEX14-PEX5 inhibitors, target engagement was initially assessed using NMR chemical shift perturbation (CSP) assays. acs.org These assays measure the changes in the chemical environment of the target protein upon ligand binding, providing direct evidence of interaction and allowing for the determination of the dissociation constant (KD). acs.org
The initial pyrazolo[4,3-c]pyridine hit was confirmed to bind to 15N-labelled TbPEX14 NTD with a KD of 163 μM using this method. acs.org Further validation often involves techniques like cellular thermal shift assays (CETSA) or NanoBRET, which can confirm target engagement in living cells.
In Vitro Potency and Selectivity Assays
A battery of in vitro assays is employed to quantify the potency and selectivity of the synthesized pyrazolo[4,3-c]pyridine derivatives.
AlphaScreen Assays: This bead-based proximity assay was a primary tool for measuring the inhibition of the PEX14–PEX5 PPI. acs.org It allows for high-throughput screening of compounds and the determination of their EC50 values, which represent the concentration required to inhibit 50% of the PPI. acs.org The initial hit compound, for instance, showed EC50 values of 265 and 539 μM against the TbPEX14–PEX5 and TcPEX14–PEX5 interactions, respectively. acs.org
Kinase Assays: Given that pyrazolopyridine scaffolds are known to inhibit various kinases, it is essential to assess the selectivity of new derivatives. ontosight.ai This is typically done by screening the compounds against a panel of kinases to identify any off-target effects. For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to be potent inhibitors of Tropomyosin receptor kinase A (TRKA). nih.gov
Cell-Based Proliferation Assays: To determine the functional consequence of inhibiting the target, the compounds are tested for their ability to inhibit the growth of relevant cell lines. In the case of the PEX14-PEX5 inhibitors, their trypanocidal activity was evaluated against T. brucei and T. cruzi parasites. acs.org Similarly, pyrazolo[3,4-b]pyridine derivatives developed as TRK inhibitors were tested for their anti-proliferative activity in the KM-12 cancer cell line. nih.gov
The data generated from these in vitro assays are crucial for building a comprehensive pharmacological profile of the this compound derivatives and for guiding the selection of the most promising candidates for further development.
Data Tables
Table 1: SAR of Indole and Naphthalene Derivatives
| Compound | Modification | TbPEX14-PEX5 PPI Inhibition (EC50, µM) |
| Parent Compound | Indole moiety | 265 |
| 21 | N-1 methyl indole | Comparable to parent |
| 22 | N-1 ethyl indole | Comparable to parent |
| 23/24 | Larger, polar N-1 indole substituents | Slightly less active |
| 29 | 4-methoxy naphthalene | Superior activity |
| 30/31 | Naphthalene (no C-4 methoxy) | Significantly less active |
| 32 | Saturated naphthalene ring | 3x less potent than 29 |
Table 2: In Vitro Assay Results for a Hit Pyrazolo[4,3-c]pyridine Derivative
| Assay | Target | Result |
| NMR CSP | 15N-labelled TbPEX14 NTD | KD = 163 µM |
| AlphaScreen | TbPEX14-PEX5 PPI | EC50 = 265 µM |
| AlphaScreen | TcPEX14-PEX5 PPI | EC50 = 539 µM |
Early ADME Considerations in Compound Design (Computational and In Vitro Prediction)
In the early stages of drug discovery, the evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to identifying drug candidates with favorable pharmacokinetic profiles. For the this compound scaffold and its isomers, both computational (in silico) and in vitro methods are frequently employed to predict these properties, guiding the selection and optimization of lead compounds.
Computational (In Silico) ADME Prediction:
Computational tools are widely used to forecast the ADME properties of novel pyrazolopyridine derivatives, allowing for the rapid screening of large virtual libraries and prioritization of compounds for synthesis. These studies often assess a range of physicochemical and pharmacokinetic parameters. For instance, an ADME study was conducted on a series of newly synthesized pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine derivatives, which are structurally related to the pyrazolo[4,3-c]pyridine core. nih.govresearchgate.net This in silico analysis predicted that certain compounds, such as compound 7c (7-(4-Chlorobenzylidene)-2,4-dimethylpyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine-8,10(7H,9H)-dione), could be readily absorbed by the gastrointestinal tract and possess the potential to cross the blood-brain barrier (BBB). nih.gov
Similarly, in silico ADME and physicochemical property predictions were performed for novel pyrazolo[3,4-b]pyridine derivatives designed as c-Met kinase inhibitors. nih.gov The analysis for promising compounds 5a and 5b focused on key drug-like properties. nih.gov In another study on pyrazolo[3,4-d]pyrimidines, in silico predictions were complemented by in vitro assays to build a more complete ADME profile. mdpi.com These computational models help to de-risk projects early by flagging potential liabilities such as poor absorption or metabolic instability.
Interactive Data Table: In Silico ADME Predictions for Pyrazolopyridine Derivatives
| Compound | Scaffold Type | Predicted Property | Finding | Source |
| 7c | Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine | Gastrointestinal (GI) Absorption | Predicted to be easily absorbed | nih.gov |
| 7c | Pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidine | Blood-Brain Barrier (BBB) Permeability | Potential to be BBB permeable | nih.gov |
| 5a | Pyrazolo[3,4-b]pyridine | Physicochemical Properties | Predictions performed to assess drug-likeness | nih.gov |
| 5b | Pyrazolo[3,4-b]pyridine | Pharmacokinetic Properties | Predictions performed to assess drug-likeness | nih.gov |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Passive Permeability (GI) | Predicted to have excellent passive permeability | mdpi.com |
| Compound 5 | Pyrazolo[3,4-d]pyrimidine | Passive Permeability (BBB) | Predicted to have excellent passive permeability | mdpi.com |
In Vitro ADME Prediction:
To validate and complement in silico data, in vitro ADME assays are indispensable. For a series of pyrazolo[3,4-d]pyrimidine derivatives investigated as dual c-Src/Abl inhibitors for glioblastoma, a comprehensive in vitro ADME profile was established. mdpi.com This included assessing metabolic stability using human liver microsomes (HLM), which is a key indicator of how quickly a compound will be metabolized in the body. The study also evaluated passive permeability through a Parallel Artificial Membrane Permeability Assay (PAMPA), which models absorption across the gastrointestinal tract and the blood-brain barrier. mdpi.com
The results for the most promising derivative, compound 5 , were particularly encouraging. It demonstrated high metabolic stability in HLM and showed excellent passive permeability across both gastrointestinal and blood-brain barrier models. mdpi.com This combination of in silico and in vitro data provided a strong rationale for selecting the compound for further development. mdpi.com The bioisosteric replacement of a pyrrole (B145914) ring with a pyrazole (B372694) moiety to create a pyrazolo[4,3-b]pyridine ring has also been employed as a strategy to improve the metabolic profile of potential drug candidates by blocking metabolically labile sites. nih.gov
Applications in Chemical Probes and Tools for Biological Systems
The unique structural and photophysical properties of the pyrazolo[4,3-c]pyridine scaffold and its isomers make them valuable as chemical probes and tool compounds for investigating complex biological systems. These molecules can be designed to interact with specific targets or to visualize biological structures and processes.
Fluorescent Probes for Disease Diagnosis:
Certain pyrazolopyridine derivatives have been developed as fluorescent probes for detecting pathological hallmarks of diseases. For example, specific pyrazolo[3,4-b]pyridines have been synthesized and shown to selectively bind to β-amyloid (Aβ) plaques, which are characteristic of Alzheimer's disease (AD). mdpi.com In a notable study, a dimethylamine (B145610) phenyl-bearing pyrazolopyridine demonstrated a large Stokes shift and high, selective binding to amyloid plaques in brain slices from AD patients when observed with fluorescent confocal microscopy. mdpi.com These findings highlight the potential of the pyrazolo[3,4-b]pyridine core in creating advanced probes for AD diagnosis. mdpi.com The interest in pyrazolo[4,3-c]quinoline derivatives, a related fused system, has also extended to their use as potential fluorescence probes. researchgate.net
Tool Compounds for Target Validation and Pathway Interrogation:
Pyrazolo[4,3-c]pyridines have been developed as potent and selective inhibitors of specific biological targets, serving as crucial tools for target validation and studying cellular pathways. A significant example is the development of pyrazolo[4,3-c]pyridine derivatives as the first small-molecule inhibitors of the PEX14–PEX5 protein-protein interaction (PPI). acs.org This PPI is essential for protein import into glycosomes in Trypanosoma parasites. By disrupting this interaction, these compounds serve as proof-of-concept tools to validate the PEX14-PEX5 interface as a druggable target for developing new treatments against trypanosomal infections. acs.org
Furthermore, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in numerous physiological and pathological processes. mdpi.com Several compounds in this series showed potent inhibition against various human (hCA I, II, IX, XII) and bacterial (β- and γ-class) CA isoforms. mdpi.com Their varying selectivity profiles make them useful chemical tools for dissecting the specific roles of different CA isoforms in health and disease. mdpi.com
Interactive Data Table: Pyrazolopyridine-Based Chemical Probes and Tools
| Compound Class | Scaffold | Application | Biological Target/System | Research Finding | Source |
| Dimethylamine phenyl-substituted derivative | Pyrazolo[3,4-b]pyridine | Fluorescent Probe | β-Amyloid Plaques (AD) | Demonstrated high and selective binding to Aβ plaques in human brain tissue. | mdpi.com |
| Pyrazolopyridine derivative 1 | Pyrazolo[4,3-c]pyridine | PPI Inhibitor | PEX14–PEX5 Interaction | Identified as a potent hit that disrupts a key protein import pathway in Trypanosoma. | acs.org |
| Sulfonamide derivatives (1f , 1k ) | Pyrazolo[4,3-c]pyridine | Enzyme Inhibitor | Carbonic Anhydrases (hCA I, hCA XII) | Acted as selective inhibitors, useful for studying the function of specific CA isoforms. | mdpi.com |
Future Perspectives and Emerging Research Directions for 3h Pyrazolo 4,3 C Pyridine Chemistry
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The creation of diverse and intricate 3H-pyrazolo[4,3-c]pyridine derivatives hinges on the development of sophisticated and efficient synthetic strategies. Traditional methods are continually being refined, and novel pathways are being forged to access previously unattainable chemical space.
Recent advancements have focused on multicomponent reactions (MCRs), which offer a streamlined approach to building molecular complexity in a single step. purdue.edu For instance, the Povarov and Doebner reactions are being extensively utilized for the synthesis of related quinoline (B57606) structures and offer a template for pyrazolopyridine synthesis. purdue.edu These methods, along with one-pot reactions and microwave-assisted synthesis, have proven effective in producing target compounds in moderate to good yields. purdue.edu
A notable strategy involves the intramolecular nitrile oxide cycloaddition (INOC) reaction, which has been successfully employed to create novel pyrazolo[4',3':5,6]pyrano[4,3-c] purdue.eduresearchgate.netoxazole ring systems from pyrazole (B372694) precursors. researchgate.netnih.gov Another innovative approach is the use of palladium-catalyzed intramolecular Heck reactions of imine derivatives, which has yielded a variety of 1,3,4-trisubstituted pyrazolo[3,4-b]pyridines and related fused systems. rsc.org
Furthermore, the concept of "vectorial functionalisation" is gaining traction. This involves the synthesis of halo-substituted pyrazolopyridine scaffolds that can be selectively elaborated at different positions (N-1, N-2, C-3, C-5, and C-7) through a variety of reactions, including N-alkylation, Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and selective metalation. rsc.org This modular approach is particularly valuable for fragment-based drug discovery (FBDD), allowing for the systematic exploration of structure-activity relationships (SAR).
Integration of Artificial Intelligence and Machine Learning in Pyrazolopyridine Research
The synergy between artificial intelligence (AI) and chemical research is revolutionizing the discovery and development of new molecules. researchgate.netmdpi.com For pyrazolopyridine-based research, AI and machine learning (ML) are poised to accelerate progress in several key areas.
Key Applications of AI/ML in Pyrazolopyridine Research:
| Application Area | Description | Potential Impact |
| Predictive Modeling | AI algorithms can analyze vast datasets to predict the biological activity, physicochemical properties, and potential toxicity of novel pyrazolopyridine derivatives. chemmethod.comaccscience.com | Reduces the time and cost associated with synthesizing and screening unpromising compounds. |
| De Novo Drug Design | Generative AI models can design entirely new pyrazolopyridine-based molecules with desired properties from scratch. accscience.com | Expands the accessible chemical space and offers novel solutions to therapeutic challenges. |
| Synthetic Route Prediction | AI tools can analyze known reactions to propose efficient and viable synthetic pathways for complex pyrazolopyridine targets. mdpi.comacs.org | Optimizes chemical synthesis, reducing experimental guesswork and improving yields. |
| Target Identification | Machine learning can analyze biological data to identify new potential protein targets for pyrazolopyridine-based inhibitors. mdpi.com | Uncovers new therapeutic opportunities and expands the potential applications of this scaffold. |
While the application of AI in pyrazolopyridine research is still in its early stages, the broader field of drug discovery is already seeing significant benefits from these computational approaches. researchgate.netmdpi.comaccscience.com
Exploration of New Biological Targets and Therapeutic Areas (Preclinical/Research Phase)
The this compound scaffold has demonstrated a remarkable versatility in interacting with a range of biological targets, opening up new avenues for therapeutic intervention. nih.govnih.gov
Emerging Biological Targets for this compound Derivatives:
| Biological Target | Therapeutic Area | Key Findings |
| PEX14-PEX5 Protein-Protein Interaction (PPI) | Trypanosomatid infections (e.g., Chagas disease, African sleeping sickness) | Pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of this PPI, disrupting glycosome biogenesis in Trypanosoma parasites and exhibiting potent trypanocidal activity. acs.orgcnr.it |
| Kinases (e.g., RSK2, CK1d, p38a, Aurora A) | Cancer, Inflammatory Diseases | Various pyrazolopyridine derivatives have shown inhibitory activity against multiple kinases, highlighting their potential as anticancer and anti-inflammatory agents. researchgate.netnih.govrsc.org |
| Cannabinoid Receptor Subtype 1 (CB1) | Neuropathic Pain | Tetrahydro-pyrazolo[4,3-c]pyridines have shown promise as multi-targeted agents for neuropathic pain, acting as CB1 receptor modulators and inhibiting TNF-α. researchgate.net |
| Carbonic Anhydrase | Glaucoma, Epilepsy, Cancer | Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and shown to be effective inhibitors of various human carbonic anhydrase (hCA) isoforms. mdpi.com |
These findings underscore the potential of the this compound scaffold to address a wide range of unmet medical needs. Further preclinical research is crucial to validate these initial findings and progress promising candidates toward clinical development.
Advanced Materials Science Applications (e.g., Optoelectronic properties)
Beyond the realm of medicine, the unique photophysical properties of pyrazolopyridine derivatives are attracting interest in the field of materials science. researchgate.net The fused aromatic system of the pyrazolopyridine core can give rise to fluorescence, making these compounds potential candidates for various applications.
For example, certain 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines have been investigated for their fluorescence properties. researchgate.net One derivative, 7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine, has been identified as a potent pH indicator, capable of both fluorescence intensity-based and ratiometric pH sensing. researchgate.net This opens up possibilities for their use in chemical sensors and imaging applications.
The exploration of pyrazolopyridines in materials science is a relatively new frontier, with significant potential for the development of novel organic light-emitting diodes (OLEDs), fluorescent probes, and other advanced materials.
Challenges and Opportunities in the Design and Discovery of Pyrazolopyridine-Based Chemical Entities
Despite the promise of the this compound scaffold, several challenges remain in the design and discovery of new chemical entities based on this core structure.
Challenges:
Selectivity: As with many kinase inhibitors, achieving high selectivity for the target kinase over other closely related kinases is a significant hurdle. Off-target effects can lead to unwanted side effects. researchgate.net
Pharmacokinetics: Optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of pyrazolopyridine derivatives is crucial for their development as effective drugs. accscience.com
Data Scarcity for AI Models: The effectiveness of AI and machine learning models is dependent on the availability of large, high-quality datasets. For a relatively niche scaffold like this compound, this data may be limited. chemmethod.com
Opportunities:
Privileged Scaffold: The demonstrated activity of pyrazolopyridines against multiple targets suggests it is a "privileged scaffold" in medicinal chemistry, increasing the likelihood of discovering new bioactive compounds. nih.govrsc.org
Structure-Based Design: The availability of X-ray crystal structures of pyrazolopyridine derivatives in complex with their protein targets provides a powerful tool for structure-based drug design, enabling the rational optimization of potency and selectivity. acs.org
Multi-target Therapies: The ability of some pyrazolopyridine derivatives to modulate multiple targets simultaneously presents an opportunity for the development of multi-targeted therapies, which can be particularly effective in complex diseases like cancer and neuropathic pain. researchgate.net
Technological Advances: Continued advancements in synthetic chemistry, computational modeling, and high-throughput screening will undoubtedly accelerate the discovery and development of novel pyrazolopyridine-based entities. researchgate.netmdpi.com
Q & A
Basic Research Questions
Q. What synthetic strategies are most effective for constructing the pyrazolo[4,3-c]pyridine core, and how do reaction conditions influence yield and purity?
- Methodological Answer: The pyrazolo[4,3-c]pyridine core can be synthesized via two primary routes: (i) cyclization of 3-amino-4-methylpyrazole with 2-chloropyridine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) or (ii) annelation of a pyrazole ring onto a pyridine derivative using Sonogashira-type cross-coupling followed by tert-butylamine-mediated ring closure . Microwave-assisted synthesis has also been employed to optimize reaction time and reduce side products . Yield and purity depend on solvent choice (polar aprotic solvents preferred), temperature control, and catalyst selection. Industrial-scale production often employs continuous flow reactors to enhance efficiency .
Q. How can structural characterization of 3H-pyrazolo[4,3-c]pyridine derivatives be systematically performed?
- Methodological Answer: Characterization typically involves:
- NMR/IR spectroscopy: To confirm substituent positions and hydrogen bonding patterns (e.g., methyl groups at position 4 or chlorine at position 6) .
- X-ray crystallography: Resolves molecular conformation and solid-state packing, critical for understanding bioactivity .
- Mass spectrometry: Validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
- Elemental analysis: Ensures purity and stoichiometric accuracy .
Q. What in vitro assays are suitable for preliminary screening of antimicrobial or anticancer activity in pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer:
- Antimicrobial: Broth microdilution assays (MIC determination) against bacterial/fungal strains (e.g., S. aureus, E. coli, C. albicans) .
- Anticancer: MTT assays on cancer cell lines (e.g., prostate cancer PC-3 cells) to measure anti-proliferative effects. Follow-up mechanistic studies may include flow cytometry for apoptosis/autophagy markers (e.g., LC3-II for autophagy) .
- Enzyme inhibition: Fluorometric assays for carbonic anhydrase isoforms (e.g., hCA I/II) to identify antibacterial candidates .
Advanced Research Questions
Q. How do substituent variations at positions 3, 4, and 6 influence the biological activity of pyrazolo[4,3-c]pyridine derivatives?
- Methodological Answer:
- Position 4 (methyl group): Enhances metabolic stability and modulates mTOR/p70S6K pathway inhibition, as seen in FMPPP derivatives with anti-proliferative activity .
- Position 6 (chlorine): Improves pharmacokinetic properties (e.g., 6-chloro derivatives show higher bioavailability in CNS-targeting analogs) .
- Position 3 (hydroxy/nitrophenyl): Increases selectivity for enzyme targets (e.g., γ-secretase inhibition in Alzheimer’s research) .
- SAR Strategy: Use combinatorial libraries to systematically vary substituents and correlate with bioactivity via QSAR modeling .
Q. What experimental approaches resolve contradictions in reported bioactivity data for structurally similar derivatives?
- Methodological Answer:
- Target engagement assays: Confirm direct binding (e.g., SPR, ITC) to rule off-target effects. For example, conflicting anti-HIV vs. anticancer activities may arise from divergent protein interactions .
- Crystallographic studies: Compare ligand-receptor binding modes (e.g., EGFR kinase domain with 3-chlorophenyl-substituted analogs) to explain potency differences .
- Pharmacokinetic profiling: Assess bioavailability, plasma protein binding, and metabolite formation to clarify in vivo vs. in vitro discrepancies .
Q. How can pyrazolo[4,3-c]pyridine derivatives be optimized for blood-brain barrier (BBB) penetration in CNS drug development?
- Methodological Answer:
- Lipophilicity tuning: Introduce fluorine or small alkyl groups to maintain logP < 5 .
- P-glycoprotein evasion: Avoid bulky substituents at position 1 (e.g., tert-butyl groups reduce BBB penetration) .
- In silico modeling: Predict BBB permeability using tools like SwissADME or MOE .
- In vivo validation: Use rodent models to measure brain-to-plasma ratios after intravenous administration .
Q. What strategies mitigate synthetic challenges in producing trifluoromethyl-substituted pyrazolo[4,3-c]pyridines?
- Methodological Answer:
- Late-stage fluorination: Employ Umemoto’s reagent or CF₃Cu to introduce CF₃ groups post-cyclization .
- Protecting groups: Use Boc or acetyl groups to prevent side reactions during halogen exchange .
- Purification: High-performance liquid chromatography (HPLC) with C18 columns to separate polar byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
